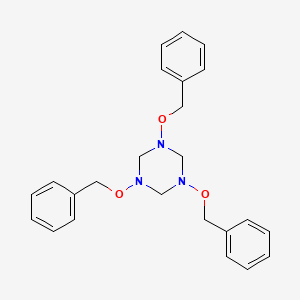

1,3,5-Tris(benzyloxy)-1,3,5-triazinane

Description

Structure

3D Structure

Properties

CAS No. |

93102-09-1 |

|---|---|

Molecular Formula |

C24H27N3O3 |

Molecular Weight |

405.5 g/mol |

IUPAC Name |

1,3,5-tris(phenylmethoxy)-1,3,5-triazinane |

InChI |

InChI=1S/C24H27N3O3/c1-4-10-22(11-5-1)16-28-25-19-26(29-17-23-12-6-2-7-13-23)21-27(20-25)30-18-24-14-8-3-9-15-24/h1-15H,16-21H2 |

InChI Key |

SSBVXPSSHFOMIC-UHFFFAOYSA-N |

Canonical SMILES |

C1N(CN(CN1OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 1,3,5 Tris Benzyloxy 1,3,5 Triazinane

Retrosynthetic Analysis of the 1,3,5-Triazinane (B94176) Core and Benzyloxy Functionalization

A retrosynthetic analysis of 1,3,5-tris(benzyloxy)-1,3,5-triazinane suggests that the core 1,3,5-triazinane ring can be disconnected to reveal three molecules of formaldehyde (B43269) and three molecules of a suitable nitrogen-containing precursor. Given the N-benzyloxy substitution pattern, the most logical precursor is N-benzyloxyamine. This approach is analogous to the well-established synthesis of 1,3,5-triazinanes from primary amines and formaldehyde. researchgate.net

The key bond disconnections in the retrosynthetic analysis are the six carbon-nitrogen bonds of the triazinane ring. This leads back to the fundamental building blocks: formaldehyde, which serves as the one-carbon electrophile, and N-benzyloxyamine, which acts as the nitrogen nucleophile. Therefore, the primary synthetic challenge is twofold: the efficient synthesis of the N-benzyloxyamine precursor and the subsequent cyclocondensation with formaldehyde to form the desired triazinane ring.

Development and Optimization of Precursor Synthesis for the Triazinane Unit

The crucial precursor for the synthesis of this compound is N-benzyloxyamine. The synthesis of N-substituted hydroxylamines, including N-benzyloxyamine, can be achieved through several methods. One common approach involves the N-alkylation of hydroxylamine (B1172632) or a protected equivalent. For industrial-scale production, a method for synthesizing N-benzylhydroxylamine hydrochloride has been developed, which involves the oxidation of diphenylamine (B1679370) to C-phenyl-N-benzyl nitrone, followed by reaction with hydroxylamine hydrochloride in methanol. mdpi.com

Another strategy for the synthesis of O-substituted hydroxylamines, which can be adapted for N-benzyloxyamine, is the O-benzylation of a protected N-hydroxy compound, such as N-hydroxyurethane, followed by deprotection. researchgate.net This method offers good chemo- and regioselectivity. The optimization of the synthesis of N-benzyloxyamine would focus on maximizing yield and purity while minimizing side reactions.

Strategies for Introducing Benzyloxy Substituents onto the Triazinane Scaffold

The most direct strategy for introducing the benzyloxy substituents is to utilize N-benzyloxyamine as the primary building block in the cyclization reaction with formaldehyde. This ensures that the benzyloxy groups are incorporated from the outset of the triazinane ring formation.

An alternative, though likely more complex, approach would be to first synthesize a 1,3,5-triazinane with reactive groups on the nitrogen atoms, followed by the introduction of the benzyloxy groups. For instance, one could envision the synthesis of 1,3,5-trihydroxy-1,3,5-triazinane, which could then be O-benzylated. However, the synthesis and stability of 1,3,5-trihydroxy-1,3,5-triazinane could be challenging. The Williamson ether synthesis is a classic and robust method for the benzylation of hydroxyl groups and could be applicable in this context. nih.gov

Mechanistic Considerations in the Cyclization and N-Alkylation Steps

The formation of the 1,3,5-triazinane ring from a primary amine and formaldehyde is believed to proceed through the initial formation of a formaldimine intermediate. researchgate.net This imine can then undergo a cyclotrimerization to form the stable six-membered triazinane ring. In the case of this compound, the reaction would likely follow a similar mechanistic pathway, with N-benzyloxyamine reacting with formaldehyde to form an N-benzyloxyformaldimine, which then trimerizes.

Computational and experimental studies on the reaction of amines with formaldehyde suggest that the process involves a stepwise addition of the amine to formaldehyde, promoted by water, rather than the dimerization or cyclotrimerization of imine intermediates. acs.org The depolymerization of 1,3,5-triazinanes in the presence of a Lewis acid catalyst can generate in situ the corresponding amine and formaldimine, which can then participate in further reactions. acs.orgnso-journal.org

Comparative Analysis of Different Synthetic Routes to this compound

A comparative analysis of potential synthetic routes highlights the advantages of the direct cyclocondensation of N-benzyloxyamine with formaldehyde. This one-step approach to the final ring system is atom-economical and avoids the complexities of multi-step functional group interconversions on a pre-formed triazinane ring.

Stereochemical Control and Regioselectivity in the Synthesis of the Compound

For the synthesis of the parent this compound, where the substituents on the benzyl (B1604629) groups are identical, regioselectivity is not a concern. However, if substituted benzyl groups were to be introduced, the synthesis of the corresponding substituted N-benzyloxyamine would be the key step in controlling the regiochemistry of the final product.

The 1,3,5-triazinane ring is conformationally flexible, and the introduction of bulky benzyloxy groups on the nitrogen atoms will influence the preferred chair conformation. The stereochemistry of the N-benzyloxy groups will be determined by the geometry of the nitrogen atoms, which are typically sp3 hybridized in the triazinane ring. The study of rotational phenomena around the exocyclic C(s-triazine)–N bonds has been investigated for related amino-s-triazines. nso-journal.org

Scalability and Sustainability Aspects of this compound Production

The scalability of the synthesis of this compound will largely depend on the efficiency of the N-benzyloxyamine synthesis and the cyclocondensation step. The use of formaldehyde, an inexpensive and readily available C1 building block, is advantageous for large-scale production. mdpi.com

From a sustainability perspective, the development of green synthetic methods is of increasing importance. nso-journal.orgrsc.orgnih.govnih.gov This includes the use of environmentally benign solvents, catalysts, and energy sources. For the synthesis of N-heterocycles, methods utilizing microwave irradiation, ultrasound, and biocatalysis are being explored to reduce reaction times and energy consumption. nso-journal.org The development of a one-pot synthesis from readily available starting materials would be a significant step towards a more sustainable production process. The use of water as a solvent in the cyclocondensation step, where feasible, would also enhance the green credentials of the synthesis.

Data Tables

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Description | Advantages | Disadvantages |

| Direct Cyclocondensation | Reaction of N-benzyloxyamine with formaldehyde. | Atom-economical, one-pot for the ring formation. | Requires efficient synthesis of the N-benzyloxyamine precursor. |

| Post-functionalization | Synthesis of a functionalized 1,3,5-triazinane followed by introduction of benzyloxy groups. | May use more readily available triazinane precursors. | Likely multi-step, potential for side reactions and low yields. |

Table 2: Key Reagents and Their Roles

| Reagent | Chemical Formula | Role in Synthesis |

| N-Benzyloxyamine | C7H9NO | Nitrogen nucleophile and source of the benzyloxy groups. |

| Formaldehyde | CH2O | One-carbon electrophile for ring formation. |

| Benzyl Bromide | C7H7Br | Alkylating agent for the synthesis of N-benzyloxyamine (in some routes). |

| Hydroxylamine | NH2OH | Precursor for N-benzyloxyamine synthesis. |

Advanced Structural Elucidation and Conformational Analysis of 1,3,5 Tris Benzyloxy 1,3,5 Triazinane

X-ray Crystallographic Studies for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 1,3,5-Tris(benzyloxy)-1,3,5-triazinane, a single-crystal X-ray diffraction study would provide detailed information on bond lengths, bond angles, and torsion angles within the molecule. This would unambiguously establish the conformation of the six-membered triazinane ring, which typically adopts a chair or boat conformation, and the orientation of the three benzyloxy substituents (axial or equatorial).

Furthermore, the crystallographic data would reveal the packing of molecules in the crystal lattice, governed by intermolecular forces such as van der Waals interactions or potential weak hydrogen bonds. While no crystal structure for this compound is currently deposited in open-access crystallographic databases, studies on related compounds like 1,3,5-tribenzoyl-1,3,5-triazinane (B11103047) have provided such detailed structural information for the triazinane core. nih.gov

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Ring Conformation | Chair, Boat, Twist-boat |

| Substituent Orientation | Axial/Equatorial positions of benzyloxy groups |

| Key Bond Lengths (Å) | C-N, N-O, O-CH₂, C-C |

High-Resolution NMR Spectroscopic Analysis for Solution-Phase Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For this compound, a suite of NMR experiments would be employed.

1D NMR (¹H and ¹³C): Proton (¹H) NMR would provide information on the chemical environment of the hydrogen atoms, with expected signals for the triazinane ring methylene (B1212753) protons and the benzyloxy group's methylene and phenyl protons. Carbon (¹³C) NMR would similarly identify the unique carbon atoms in the molecule.

2D NMR (COSY, HSQC, HMBC): Correlation Spectroscopy (COSY) would establish proton-proton coupling networks, connecting adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) would show longer-range (2-3 bond) correlations between protons and carbons, helping to piece together the molecular framework.

NOESY: Nuclear Overhauser Effect Spectroscopy (NOESY) would identify protons that are close in space, providing crucial information for determining the solution-phase conformation and the relative orientation of the substituents.

DOSY: Diffusion-Ordered Spectroscopy (DOSY) could be used to confirm the integrity of the compound by showing that all proton signals diffuse at the same rate, characteristic of a single molecular entity.

Studies on other substituted triazinanes have shown that these molecules can exist as a mixture of conformers in solution, and variable-temperature (VT) NMR can be used to study the dynamics of their interconversion. mdpi.comconicet.gov.ar

Table 2: Anticipated ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

|---|---|---|---|

| Triazinane CH₂ | ¹H | 3.5 - 5.0 | Singlet or AB quartet |

| Benzyloxy CH₂ | ¹H | 4.5 - 5.5 | Singlet or AB quartet |

| Phenyl H | ¹H | 7.2 - 7.5 | Multiplets |

| Triazinane CH₂ | ¹³C | 60 - 80 | - |

| Benzyloxy CH₂ | ¹³C | 70 - 85 | - |

Vibrational Spectroscopy (FTIR, Raman) for Detailed Functional Group and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and providing a "fingerprint" for the compound.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for:

C-H stretching: Aromatic C-H stretches from the phenyl rings (typically >3000 cm⁻¹) and aliphatic C-H stretches from the triazinane and benzylic methylene groups (typically <3000 cm⁻¹).

C-N stretching: Vibrations associated with the triazinane ring.

C-O stretching: Vibrations from the benzyloxy ether linkage.

Aromatic C=C stretching: Phenyl ring vibrations in the 1450-1600 cm⁻¹ region.

Ring vibrations: Modes corresponding to the deformation of the triazinane and phenyl rings.

While specific spectra for this compound are not available, data for other triazinane derivatives are present in databases like the NIST Chemistry WebBook. nist.govnist.gov

Circular Dichroism and Optical Rotatory Dispersion for Chiral Insights

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to study chiral molecules. This compound itself is an achiral molecule and therefore would not exhibit a CD or ORD spectrum. However, if the molecule were to be derivatized with chiral substituents or if it were to form complexes with chiral hosts, these techniques could then be applied to study the induced chirality and the stereochemistry of the resulting system.

Mass Spectrometry for Fragmentation Pathways and Isotopic Pattern Interpretation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of this compound.

Upon ionization (e.g., by Electron Ionization or Electrospray Ionization), the molecule would form a molecular ion, and subsequent fragmentation would likely involve:

Cleavage of the N-O bond.

Loss of a benzyloxy group or a benzyl (B1604629) group.

Fragmentation of the triazinane ring.

Analysis of these fragmentation pathways provides a powerful method for confirming the structure of the molecule. Predicted mass spectral data for a related trione (B1666649) derivative is available in databases like PubChemLite, which can give an indication of the types of fragments to expect. uni.lu

Gas-Phase and Solution-Phase Conformational Landscapes of the Compound

The conformational landscape of this compound would be complex. The triazinane ring can undergo ring inversion between different chair and boat conformations. Additionally, rotation around the N-O and O-CH₂ bonds of the three benzyloxy substituents leads to a large number of possible rotamers.

Computational chemistry, using methods like Density Functional Theory (DFT), would be a key tool to investigate this landscape. DFT calculations can predict the relative energies of different conformers in both the gas phase and in solution (using solvent models), helping to identify the most stable structures. mdpi.com Experimental validation would come from variable-temperature NMR studies, which can reveal the presence of multiple conformers and the energy barriers for their interconversion. conicet.gov.ar

Investigation of Intermolecular Interactions and Self-Assembly Propensities

The potential for this compound to engage in intermolecular interactions would primarily be driven by van der Waals forces and π-π stacking interactions between the phenyl rings of adjacent molecules. The presence of ether oxygen atoms and ring nitrogen atoms could also allow for weak hydrogen bonding if suitable donor groups are present in the environment.

X-ray crystallography would provide the most direct evidence of these interactions in the solid state. mdpi.com In solution, techniques like DOSY NMR could be used to study self-association by monitoring changes in the diffusion coefficient at different concentrations. The study of these non-covalent forces is crucial for understanding how the molecules organize in condensed phases and is a key aspect of supramolecular chemistry.

Reactivity and Reaction Mechanisms of 1,3,5 Tris Benzyloxy 1,3,5 Triazinane

Reactivity Profiles of the Triazinane Nitrogen Atoms in the Compound

The nitrogen atoms in the 1,3,5-Tris(benzyloxy)-1,3,5-triazinane ring are tertiary amines. Their lone pairs of electrons confer basic and nucleophilic properties. However, their reactivity is significantly influenced by two main factors:

Steric Hindrance: The three bulky benzyloxy groups sterically hinder the approach of electrophiles or other reactants to the nitrogen atoms, reducing their nucleophilicity compared to simpler tertiary amines.

Inductive Effect: The adjacent electronegative oxygen atom in the benzyloxy group exerts an electron-withdrawing inductive effect, which decreases the electron density on the nitrogen atoms. This effect reduces the basicity and nucleophilicity of the nitrogens.

Consequently, the nitrogen atoms are expected to be weakly basic and poor nucleophiles. They may undergo protonation in the presence of strong acids, which could facilitate ring-opening reactions (see Section 4.4). Direct alkylation or acylation at the nitrogen centers is anticipated to be difficult due to both steric and electronic effects.

Transformations Involving the Benzyloxy Substituents (e.g., Cleavage, Functionalization)

The most significant reaction involving the benzyloxy substituents is the cleavage of the N-O bond. This is a common transformation for N-alkoxy and N-benzyloxy compounds.

Reductive Cleavage (Hydrogenolysis): The N-O bond is susceptible to reductive cleavage. Catalytic hydrogenolysis is a standard method for cleaving benzyl (B1604629) ethers and N-O bonds. This reaction typically involves molecular hydrogen (H₂) and a metal catalyst, such as Palladium on carbon (Pd/C). The reaction would proceed as follows:

This compound + 3 H₂ --(Pd/C)--> 1,3,5-Trihydroxy-1,3,5-triazinane + 3 Toluene

This transformation is valuable for deprotection strategies in organic synthesis. The resulting N-hydroxy triazinane is a reactive intermediate that may undergo further reactions. The development of new reactions driven by N-O bond cleavage is an active area of research. nih.gov

Table 4.2.1: Expected Conditions for N-O Bond Cleavage

| Reaction Type | Reagents & Conditions | Expected Products |

|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C, in a solvent like Ethanol or Ethyl Acetate | 1,3,5-Trihydroxy-1,3,5-triazinane, Toluene |

| Dissolving Metal Reduction | Na in liquid NH₃ | 1,3,5-Trihydro-1,3,5-triazinane, Toluene, Sodium Benzoxide |

Electrophilic and Nucleophilic Reactivity of the Aromatic Moieties

The three aromatic rings in the benzyloxy groups are electronically similar to those in benzyl ether. The benzyloxy group (-OCH₂-) is an ortho-, para-directing and activating group for electrophilic aromatic substitution (EAS), due to the electron-donating resonance effect of the oxygen atom.

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) rings are expected to undergo standard EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The substitution will be directed primarily to the ortho and para positions relative to the benzylic carbon.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would yield ortho- and para-nitro substituted derivatives.

Halogenation: Reaction with Br₂ in the presence of a Lewis acid like FeBr₃ would result in ortho- and para-bromo derivatives.

Friedel-Crafts Alkylation/Acylation: Reaction with an alkyl/acyl halide and a Lewis acid (e.g., AlCl₃) would introduce an alkyl/acyl group at the ortho and para positions.

The reactivity of the benzylic position (the -CH₂- group) is also notable. It is susceptible to free-radical reactions, such as bromination with N-bromosuccinimide (NBS) under UV light, and oxidation to a carbonyl group using strong oxidizing agents. khanacademy.org

Nucleophilic aromatic substitution on these electron-rich rings is generally not feasible unless activated by strong electron-withdrawing groups, which are not present in the parent molecule.

Ring-Opening and Ring-Closing Reaction Pathways of the 1,3,5-Triazinane (B94176) Core

The 1,3,5-triazinane ring is a cyclic trimer, conceptually formed from three molecules of formaldehyde (B43269) and three molecules of an amine—in this case, O-benzylhydroxylamine. These rings are often in equilibrium with their monomeric or oligomeric precursors, and the ring can be opened under certain conditions.

Ring-Opening Pathways: Hexahydro-1,3,5-triazines are known to be susceptible to hydrolysis, particularly under acidic conditions. acs.orgresearchgate.net The reaction is catalyzed by protons, which protonate the ring nitrogen atoms, facilitating the cleavage of the C-N bonds.

This compound + 3 H₂O --(H⁺ catalyst)--> 3 Formaldehyde + 3 O-Benzylhydroxylamine

The rate of hydrolysis for related triazinanes has been shown to be strongly dependent on pH. acs.orgresearchgate.net This decomposition pathway makes the compound unstable in acidic aqueous environments. Ring-opening can also be initiated by other nucleophiles.

Ring-Closing Pathways: The primary ring-closing pathway is the synthesis of the compound itself. N,N',N''-trisubstituted hexahydro-1,3,5-triazines are typically formed through the condensation reaction of an amine with formaldehyde. wikipedia.org For the title compound, the synthesis would involve the reaction of O-benzylhydroxylamine with formaldehyde, likely under conditions that remove the water formed during the reaction to drive the equilibrium toward the cyclic trimer.

3 O-Benzylhydroxylamine + 3 Formaldehyde ⇌ this compound + 3 H₂O

This equilibrium highlights the dynamic nature of the triazinane core.

Mechanistic Investigations of Thermal and Photochemical Transformations of the Compound

Specific mechanistic studies on the thermal and photochemical transformations of this compound are not available in the published literature. However, potential pathways can be proposed based on related systems.

Thermal Transformations: The weakest bond in the molecule is likely the N-O bond. The O-C bond dissociation energy in alkoxyamines is a key factor in their thermal stability. acs.orgacs.org Upon heating, homolytic cleavage of the N-O bond could occur, generating a triazinanyl radical and a benzyloxy radical.

(BzO-N-CH₂)₃ → (•N-CH₂)₃ + 3 BzO•

Photochemical Transformations: The aromatic benzyl groups are the primary chromophores in the molecule and would be responsible for absorbing UV light. Upon photoexcitation, several pathways are possible:

N-O Bond Cleavage: Similar to thermal activation, photochemical energy could induce homolysis of the N-O bond.

Benzylic C-O Bond Cleavage: Photochemical cleavage of the benzyl C-O bond is another possibility, which would generate a benzyl radical and an N-oxy radical.

Reactions of the Aromatic Ring: The excited state of the benzene ring could participate in various photochemical reactions, although these are less common than bond cleavage pathways in such systems.

Studies on the photochemical oxidation of benzyl alcohols suggest that benzylic positions can be activated by light, often involving radical mechanisms. rsc.orgacs.orgresearchgate.net While not directly analogous, this indicates the potential for photochemical reactivity centered around the benzyloxy moiety.

Catalytic Properties or Role as a Ligand in Transition Metal Coordination Chemistry

There is no specific research indicating that this compound has been used as a catalyst or as a ligand in transition metal coordination chemistry.

Theoretically, the molecule possesses potential coordination sites. The three nitrogen atoms and three oxygen atoms have lone pairs of electrons that could, in principle, coordinate to a metal center. The geometry of the triazinane ring, which can adopt a chair conformation, might allow for the formation of a tridentate ligand, potentially binding a metal ion in a facial (fac) or meridional (mer) fashion.

However, several factors may limit its effectiveness as a ligand:

Steric Bulk: The large benzyloxy groups would create significant steric crowding around the nitrogen and oxygen atoms, hindering coordination.

Weak Donor Atoms: As discussed in Section 4.1, the nitrogen atoms are weak bases. The ether-like oxygen atoms are also weak donors.

Ring Flexibility: The flexibility of the six-membered ring might not provide the rigid pre-organization often desired for strong ligand binding.

While many aromatic 1,3,5-triazine (B166579) derivatives are used extensively as polydentate ligands in coordination chemistry and for creating supramolecular structures, the saturated, sterically hindered nature of this compound makes its application in this field less probable without modification. tandfonline.comresearchgate.net

Degradation and Stability Studies under Various Environmental Conditions for the Compound

Specific environmental degradation and stability studies for this compound have not been reported. However, its stability can be predicted based on its chemical structure and the known behavior of related compounds.

Hydrolytic Stability: As detailed in Section 4.4, the triazinane ring is susceptible to acid-catalyzed hydrolysis. Therefore, the compound is expected to be unstable in acidic aqueous environments (e.g., acidic soils, industrial wastewater), degrading into formaldehyde and O-benzylhydroxylamine. It would likely exhibit greater stability in neutral or slightly alkaline water.

Biodegradation: The environmental fate of many triazine derivatives, such as the herbicide atrazine, has been extensively studied. nih.gov Biodegradation pathways often involve enzymatic transformations of the substituents and eventual ring cleavage. It is plausible that microorganisms could cleave the N-O bond or oxidize the benzyl groups of this compound. The ultimate biodegradability would depend on the environmental conditions and the specific microbial populations present. The degradation of the related compound RDX (Hexahydro-1,3,5-trinitro-1,3,5-triazine) is known to occur under anaerobic conditions. epa.gov

Photodegradation: Exposure to sunlight could lead to photochemical degradation, as discussed in Section 4.5. The cleavage of N-O or C-O bonds would initiate decomposition, breaking the molecule down into smaller, potentially more mobile fragments.

Table 4.7.1: Predicted Stability and Degradation Pathways

| Condition | Predicted Stability | Likely Degradation Pathway(s) | Primary Products |

|---|---|---|---|

| Acidic Aqueous (pH < 6) | Low | Acid-catalyzed hydrolysis | Formaldehyde, O-Benzylhydroxylamine |

| Neutral/Alkaline Aqueous | Moderate to High | Slow hydrolysis | Formaldehyde, O-Benzylhydroxylamine |

| Sunlight Exposure | Low to Moderate | Photochemical N-O/C-O bond cleavage | Radical fragments, decomposition products |

| Aerobic Soil | Moderate | Microbial oxidation/hydrolysis | Oxidized derivatives, ring-cleavage products |

This table provides a qualitative prediction of environmental fate based on chemical principles, as specific experimental data for the title compound is unavailable.

Computational and Theoretical Investigations of 1,3,5 Tris Benzyloxy 1,3,5 Triazinane

Quantum Chemical Calculations of Electronic Structure, Bonding, and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic nature of 1,3,5-Tris(benzyloxy)-1,3,5-triazinane. Methods such as Density Functional Theory (DFT) and ab initio calculations would be employed to determine its electronic structure. These calculations provide insights into the distribution of electrons within the molecule, the nature of its chemical bonds, and the energies and shapes of its molecular orbitals.

For the 1,3,5-triazinane (B94176) ring, these calculations would confirm the saturated, single-bond nature of the C-N backbone. The introduction of the benzyloxy groups (-OCH₂Ph) at each nitrogen atom would significantly influence the electronic properties. The electronegative oxygen atoms would withdraw electron density from the adjacent nitrogen and methylene (B1212753) (-CH₂-) groups of the ring.

Molecular orbital analysis, including the visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would reveal the regions of the molecule most likely to be involved in chemical reactions. The HOMO is expected to be localized on the nitrogen and oxygen lone pairs, indicating their nucleophilic character. The LUMO would likely be associated with the antibonding orbitals of the C-N and N-O bonds, as well as the π* orbitals of the benzyl (B1604629) groups' aromatic rings. The energy gap between the HOMO and LUMO is a crucial parameter for assessing the molecule's kinetic stability and reactivity.

Conformational Energy Landscape and Dynamics Analysis via Molecular Mechanics and Density Functional Theory (DFT)

The non-aromatic, saturated 1,3,5-triazinane ring is not planar and is expected to adopt a chair-like conformation, similar to cyclohexane. The three benzyloxy substituents can be oriented in either axial or equatorial positions, leading to several possible stereoisomers.

Computational methods like Molecular Mechanics (MM) and Density Functional Theory (DFT) are instrumental in exploring the conformational energy landscape of this molecule. acs.org MM calculations, using appropriate force fields, can efficiently screen a wide range of possible conformations to identify low-energy structures. Subsequent geometry optimization using DFT at a higher level of theory would provide more accurate energies and structural parameters for these conformers.

Studies on 1,3,5-trialkyl-1,3,5-triazacyclohexanes have shown that these rings undergo chair-to-chair interconversion. acs.orgacs.org For this compound, the bulky benzyloxy groups would likely have a strong preference for the equatorial positions to minimize steric hindrance. The relative energies of different conformers (e.g., tri-equatorial vs. di-equatorial/mono-axial) can be calculated to determine the most stable isomer. Dynamic processes, such as ring inversion and rotation around the N-O and O-CH₂ bonds, can also be modeled to understand the molecule's flexibility and the energy barriers associated with these conformational changes. dtic.mil

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies) for the Compound

Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the structural elucidation and characterization of molecules.

NMR Chemical Shifts: DFT calculations have become a standard method for the prediction of ¹H and ¹³C NMR chemical shifts. nih.govescholarship.orgrsc.orgresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, theoretical chemical shifts can be obtained. These predicted spectra can be compared with experimental data to confirm the structure and assign specific resonances to the corresponding atoms in the molecule. The predicted shifts would be sensitive to the conformational state of the molecule, allowing for differentiation between various isomers.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Quantum chemical calculations can predict these vibrational frequencies and their corresponding intensities. For this compound, these calculations would help in assigning the characteristic vibrational bands of the triazinane ring, the N-O bonds, and the benzyloxy groups. Comparing the computed vibrational spectrum with experimental data serves as a valuable confirmation of the molecule's structure. researchgate.netmdpi.comacs.org

A summary of expected spectroscopic data based on computational predictions for similar structures is presented below:

| Spectroscopic Parameter | Predicted Value/Region | Notes |

| ¹H NMR Chemical Shift (CH₂ of triazinane) | 3.0 - 4.0 ppm | Influenced by the electronegativity of adjacent nitrogen and oxygen atoms. |

| ¹H NMR Chemical Shift (CH₂ of benzyl) | 4.5 - 5.5 ppm | Shifted downfield due to the adjacent oxygen and aromatic ring. |

| ¹³C NMR Chemical Shift (C of triazinane) | 60 - 80 ppm | Typical range for methylene carbons bonded to nitrogen. |

| IR Vibrational Frequency (C-N stretch) | 1000 - 1200 cm⁻¹ | Characteristic stretching vibrations of the triazinane ring. |

| IR Vibrational Frequency (N-O stretch) | 900 - 1000 cm⁻¹ | Indicative of the N-alkoxy linkage. |

Reaction Pathway Analysis, Transition State Modeling, and Kinetic Predictions

Computational methods can be used to investigate the potential chemical reactions of this compound, including its decomposition pathways and reactions with other chemical species. By mapping the potential energy surface for a given reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be identified.

For instance, the hydrolysis or thermal decomposition of the triazinane ring could be modeled. Transition state theory can then be applied to the calculated energies of the reactants and transition states to predict reaction rates and activation energies. Such studies on related triazine compounds have elucidated mechanisms involving ring-opening. researchgate.netresearchgate.netrsc.org For this compound, the N-O bond is a potential site of cleavage, and computational modeling could predict the likelihood of this bond-breaking event under different conditions.

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in the condensed phase, particularly in solution. By simulating the movement of the molecule and surrounding solvent molecules over time, MD can reveal information about its conformational flexibility, solvation structure, and interactions with the solvent.

These simulations would show how the molecule's conformation might change in different solvents and how solvent molecules arrange themselves around the solute. The benzyloxy groups, with their aromatic rings, may exhibit specific interactions with certain solvents. Understanding the solvation of the molecule is crucial for predicting its solubility and reactivity in different media. Implicit solvation models can also be used in quantum chemical calculations to account for the bulk effects of the solvent on the molecule's properties. publish.csiro.au

Investigation of Aromaticity, Resonance, and Electron Delocalization within the Compound

Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electron systems. The 1,3,5-triazinane ring is a saturated heterocycle, meaning it lacks the continuous system of p-orbitals necessary for aromaticity. Computational methods can confirm this non-aromatic character. nih.govresearchgate.netresearchgate.netacs.org

However, the benzyloxy substituents contain aromatic phenyl groups. Quantum chemical calculations can quantify the aromaticity of these rings within the larger molecule. While there is no direct resonance between the triazinane ring and the benzyl groups, some degree of electron delocalization will occur through the N-O-CH₂ linkage. This can be analyzed using methods like Natural Bond Orbital (NBO) analysis, which can quantify the interactions between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds.

Development of Force Fields and Computational Models Specific to Triazinane Derivatives

Accurate Molecular Mechanics and Molecular Dynamics simulations rely on well-parameterized force fields. While general-purpose force fields exist, their accuracy for specific classes of molecules can be limited. For novel or less-studied molecules like this compound, it may be necessary to develop or refine force field parameters.

This process typically involves performing high-level quantum chemical calculations for the molecule or its fragments to obtain data on bond lengths, bond angles, dihedral angles, and partial atomic charges. These quantum mechanical data are then used to parameterize the functions that describe the potential energy of the molecule in the force field. The development of specific force fields for triazinane derivatives would enable more accurate and reliable simulations of their condensed-phase properties and interactions with other molecules. acs.org

Advanced Applications of 1,3,5 Tris Benzyloxy 1,3,5 Triazinane in Chemical Sciences

Potential in Polymer Chemistry and Formation of Cross-Linked Networks

The 1,3,5-triazinane (B94176) scaffold is a versatile building block in polymer science. nih.gov Derivatives of 1,3,5-triazine (B166579) are utilized in the creation of cross-linking and curing agents. researchgate.net In this context, 1,3,5-Tris(benzyloxy)-1,3,5-triazinane could serve as a key monomer or cross-linking agent in the synthesis of novel polymers. The presence of three benzyloxy groups offers multiple reactive sites that can be functionalized or cleaved to form linkages with other monomers, leading to the formation of three-dimensional polymer networks.

The thermal stability of the triazine ring is a known characteristic that can be imparted to the resulting polymers. uri.edu The benzyloxy groups could be designed to deprotect under specific conditions, revealing reactive N-H or N-OH functionalities that can then participate in cross-linking reactions. This controlled cross-linking is crucial for developing materials with tailored mechanical and thermal properties, such as thermosets or hydrogels. Research in this area focuses on controlling the cross-linking density to fine-tune the material's elasticity, swelling behavior, and thermal resistance.

Table 1: Potential Contributions of this compound to Polymer Properties

| Feature | Potential Impact on Polymer Networks | Research Focus |

| Triazinane Core | High thermal stability, defined three-dimensional geometry. uri.edu | Incorporation into high-performance polymers. |

| Three Benzyloxy Groups | Multiple sites for cross-linking, potential for controlled release of cross-linking agents. | Development of smart polymers and responsive materials. |

| Overall Structure | Formation of well-defined, highly-ordered networks. | Synthesis of materials with anisotropic properties. |

Utilization as a Precursor in the Synthesis of Novel Organic Materials

1,3,5-Triazine derivatives are valuable precursors in the synthesis of a wide array of organic materials, including photo- and electroluminescent materials. rsc.org The symmetrical nature of this compound makes it an attractive starting material for the synthesis of complex, star-shaped molecules and dendrimers. nih.gov The benzyloxy groups can be chemically modified or replaced to introduce various functional moieties, allowing for the construction of materials with specific electronic, optical, or recognition properties.

For instance, the substitution of the benzyloxy groups with chromophores could lead to the development of new dyes or fluorescent probes. rsc.org Furthermore, the triazinane ring can be a template for creating porous organic frameworks (POFs) or covalent organic frameworks (COFs). These materials are characterized by high surface areas and ordered pore structures, making them suitable for applications in gas storage, separation, and catalysis. The synthesis of such materials from a this compound precursor would involve reactions that link the triazinane units into extended networks.

Role in Supramolecular Chemistry, Host-Guest Interactions, and Molecular Recognition

The 1,3,5-triazine ring is a well-established component in supramolecular chemistry due to its ability to participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions. chim.itresearchgate.net The nitrogen atoms of the triazinane ring in this compound can act as hydrogen bond acceptors, while the aromatic rings of the benzyloxy groups can engage in π-stacking interactions.

These interaction capabilities make the compound a potential candidate for the design of synthetic receptors for molecular recognition. By modifying the benzyloxy groups with specific recognition units, it is possible to create host molecules that can selectively bind to guest molecules. This has applications in sensing, separation, and catalysis. The pre-organized, C3-symmetric structure of the molecule can lead to high binding affinities and selectivities for complementary guest molecules. Research in this area explores the formation of well-defined supramolecular assemblies and their applications in host-guest chemistry. researchgate.net

Development as a Scaffold for Combinatorial Chemistry and Library Synthesis

The 1,3,5-triazine core is a popular scaffold in combinatorial chemistry for the generation of large libraries of compounds for drug discovery and materials science. researchgate.netresearchgate.net The trifunctional nature of the triazinane ring allows for the introduction of three points of diversity. Starting from this compound, the three benzyloxy groups can be sequentially or simultaneously replaced with a variety of building blocks to create a diverse library of compounds. researchgate.net

This approach is particularly useful in the search for new bioactive molecules. nih.govnih.gov The rigid triazinane core provides a well-defined spatial arrangement of the appended functional groups, which is important for their interaction with biological targets. The synthesis of triazine-based libraries can be performed using solid-phase or solution-phase combinatorial techniques, allowing for the rapid generation of a large number of compounds for high-throughput screening. researchgate.net

Table 2: Example of a Combinatorial Library Synthesis Strategy

| Step | Reaction | Building Blocks | Resulting Diversity |

| 1 | Cleavage of one benzyloxy group | Various deprotection agents | Mono-functionalized triazinane |

| 2 | Substitution with first building block | Amines, alcohols, thiols | Introduction of R1 |

| 3 | Cleavage of second benzyloxy group | Orthogonal deprotection | Di-functionalized triazinane |

| 4 | Substitution with second building block | Carboxylic acids, isocyanates | Introduction of R2 |

| 5 | Cleavage of third benzyloxy group | Final deprotection | Tri-functionalized triazinane |

| 6 | Substitution with third building block | Diverse functional groups | Introduction of R3 |

Applications in Organocatalysis or as a Ligand in Catalytic Systems

While direct applications of this compound in organocatalysis are not yet established, the 1,3,5-triazine framework is known to be a part of various ligands in catalysis. nih.gov The nitrogen atoms in the triazinane ring possess lone pairs of electrons that can coordinate to metal centers, making the molecule a potential ligand for transition metal catalysis. The benzyloxy groups can be modified to introduce phosphine, carboxylate, or other coordinating groups to enhance the ligand's binding affinity and tune the catalytic activity of the metal complex.

Furthermore, the triazinane scaffold could be employed in the development of organocatalysts. The C3-symmetric arrangement of the benzyloxy groups provides a chiral environment that could be exploited in asymmetric catalysis. By introducing catalytically active moieties onto the benzyloxy groups, it may be possible to create catalysts for a variety of organic transformations.

Sensing Platforms and Chemo-sensors Based on the Compound's Properties

The development of fluorescent and colorimetric probes is an active area of research, with applications in environmental monitoring and biological imaging. ijsrset.com 1,3,5-Triazine derivatives have been investigated as components of such sensing platforms. rsc.org The electronic properties of the triazine ring can be modulated by the substituents, which in turn can affect the photophysical properties of the molecule.

For this compound, the benzyloxy groups could be functionalized with fluorophores or chromophores to create a sensor molecule. The binding of an analyte to a recognition site on the molecule could induce a change in the fluorescence or color of the sensor, allowing for the detection of the analyte. The triazinane core can serve as a rigid platform to hold the signaling units and recognition sites in a defined orientation, which can enhance the sensitivity and selectivity of the sensor.

Integration into Surface Chemistry and Interface Science for Functional Coatings

Functional coatings are essential for modifying the properties of surfaces, such as their wettability, adhesion, and corrosion resistance. 1,3,5-Triazine derivatives have been used to modify surfaces and create functional coatings. uq.edu.au For example, triazine-based silane (B1218182) coupling agents have been employed to modify the surface of nanoparticles to improve their dispersion in polymer matrices and enhance the properties of composite materials. uq.edu.au

This compound could be adapted for such applications by introducing surface-active groups onto the benzyloxy substituents. For example, the incorporation of long alkyl chains could lead to the formation of self-assembled monolayers on various substrates. These monolayers could be used to create hydrophobic or anti-fouling surfaces. The thermal stability of the triazine core would be an advantage in applications where the coatings are exposed to high temperatures. mdpi.com Research in this area could lead to the development of advanced coatings for a variety of applications, from biomedical devices to corrosion protection of metals. nih.govresearchgate.net

In-depth Article on this compound Cannot Be Generated Due to Lack of Specific Research Data

A comprehensive review of available scientific literature and chemical databases reveals a significant scarcity of specific research data for the compound This compound . Consequently, it is not possible to generate a thorough and scientifically accurate article that adheres to the detailed outline provided in the user request.

While there is a substantial body of research on the broader class of 1,3,5-triazinane and 1,3,5-triazine derivatives, including the closely related compound 1,3,5-Tribenzyl-1,3,5-triazinane, the user's strict instructions to focus solely on this compound and not introduce information outside the specified scope prevents the substitution of data from these analogues. To do so would not provide a scientifically accurate representation of the requested compound and would violate the core instructions of the request.

The provided outline requires in-depth information for the following sections, none of which could be substantiated with specific data for this compound:

Derivatives, Analogues, and Structure Reactivity Relationships of 1,3,5 Tris Benzyloxy 1,3,5 Triazinane

Modular Synthesis Approaches for Building Diverse Libraries of Related Compounds

Without specific research findings, including experimental procedures, characterization data (e.g., NMR, mass spectrometry), and reactivity studies for 1,3,5-Tris(benzyloxy)-1,3,5-triazinane, any attempt to generate the requested article would be based on speculation and would not meet the required standards of scientific accuracy and detail.

Therefore, until specific research on this compound is published and becomes publicly available, the creation of a detailed and accurate article as per the user's request is not feasible.

Future Research Directions and Unexplored Avenues for 1,3,5 Tris Benzyloxy 1,3,5 Triazinane

Development of More Efficient and Sustainable Synthetic Methodologies for the Compound

Currently, dedicated synthetic routes for 1,3,5-Tris(benzyloxy)-1,3,5-triazinane are not well-documented. Future research should prioritize the development of efficient and environmentally benign synthesis methods. Drawing inspiration from green chemistry approaches applied to other heterocyclic compounds, several promising avenues can be explored. mdpi.comnih.govchim.it

Microwave-assisted and sonochemical methods have proven effective in accelerating the synthesis of 1,3,5-triazine (B166579) derivatives, often leading to higher yields in shorter reaction times and under solvent-free or aqueous conditions. mdpi.comnih.govchim.it For instance, sonochemical protocols have been shown to be significantly "greener" than classical heating methods for triazine synthesis. nih.gov Investigating the applicability of these techniques to the synthesis of this compound from appropriate precursors could lead to more sustainable production processes.

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, potentially higher yields. mdpi.comchim.it |

| Sonochemistry | Use of environmentally benign solvents like water, high efficiency. nih.gov |

| Catalysis (e.g., solid acids, biocatalysts) | Milder reaction conditions, enhanced selectivity, catalyst recyclability. |

| Multi-Component Reactions | Increased atom economy, reduced number of purification steps. |

Deeper Understanding of Complex Reaction Mechanisms and Intermediates

The reaction mechanisms of 1,3,5-triazinane (B94176) derivatives are known to be complex and can vary significantly based on the substituents. researchgate.netresearchgate.net For this compound, the presence of the benzyloxy groups on the nitrogen atoms is expected to profoundly influence its reactivity.

Future research should employ a combination of experimental and computational methods to elucidate the reaction pathways of this compound. Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the stability of reaction intermediates and transition states, helping to predict the most likely mechanistic routes. nih.govresearchgate.net This understanding is fundamental for controlling reaction outcomes and designing novel transformations. For example, computational studies have been used to validate the thermodynamic feasibility of the formation of other hexahydrotriazines and to explain the complexities of their subsequent reactions. nih.govresearchgate.netacs.org

Investigating the role of this compound as a synthon in organic synthesis is another fertile area for exploration. Related 1,3,5-triazinanes have been shown to act as versatile building blocks in the construction of other heterocyclic systems. researchgate.netresearchgate.net Understanding the specific reactivity of the title compound could unlock its potential for the synthesis of novel and complex molecular architectures.

Exploration of Novel Application Domains in Advanced Materials Science

The 1,3,5-triazine core is a well-established building block for a variety of advanced materials, including porous organic polymers (POPs) and covalent organic frameworks (COFs). crimsonpublishers.commdpi.comnih.govacs.orgnih.gov These materials exhibit high surface areas and tunable porosity, making them suitable for applications in gas storage, catalysis, and environmental remediation. crimsonpublishers.commdpi.comnih.gov

Future research could explore the incorporation of this compound as a monomer or cross-linking agent in the synthesis of novel polymers. The flexible, saturated triazinane ring, in contrast to the rigid aromatic triazine ring, could impart unique properties to the resulting materials, such as enhanced processability or different mechanical characteristics. The benzyloxy groups also offer sites for further functionalization, allowing for the fine-tuning of the material's properties.

The potential applications for such novel materials are vast, ranging from membranes for separation processes to scaffolds for tissue engineering. The high nitrogen content of the triazinane ring could also be exploited in the development of flame-retardant materials or in the design of materials with specific catalytic activities. crimsonpublishers.com

| Potential Material Application | Key Feature of this compound |

| Porous Organic Polymers (POPs) | Saturated ring may offer different porosity and flexibility compared to aromatic triazines. crimsonpublishers.commdpi.com |

| Functional Polymers | Benzyloxy groups allow for post-synthetic modification. |

| Flame Retardants | High nitrogen content of the triazinane core. |

| Catalyst Supports | Tunable surface chemistry through functionalization. crimsonpublishers.com |

Integration of the Compound into Hybrid Systems and Nanomaterials

The functionalization of nanoparticles with organic molecules is a powerful strategy for creating advanced hybrid materials with tailored properties. Triazine derivatives have been successfully used to modify the surface of magnetic nanoparticles, creating systems with applications in drug delivery and catalysis. nih.govresearchgate.net

A significant avenue for future research is the investigation of this compound as a surface-modifying agent for various nanomaterials, including silica nanoparticles, quantum dots, and carbon-based nanomaterials. nih.govfu-berlin.de The benzyloxy groups could provide a versatile platform for attaching other functional molecules, leading to the development of multifunctional nanosystems.

These hybrid materials could find applications in diverse fields. For example, triazinane-functionalized magnetic nanoparticles could be explored as recyclable catalysts for organic reactions. researchgate.net Similarly, quantum dots functionalized with this compound might exhibit interesting photophysical properties for use in bioimaging or sensing applications. The creation of hybrid molecules by conjugating the triazinane core with other biologically relevant moieties is another promising direction, potentially leading to new therapeutic agents. nih.govdocumentsdelivered.com

Application of Machine Learning and AI in Predicting Properties and Designing New Derivatives

Machine learning (ML) and artificial intelligence (AI) are increasingly being used to accelerate the discovery and design of new molecules and materials. nih.govresearchgate.netrepec.orgresearchgate.net These computational tools can be trained on existing data to predict the properties of novel compounds, significantly reducing the time and cost associated with experimental synthesis and testing.

Given the lack of experimental data for this compound, ML models could be developed to predict its fundamental physicochemical and biological properties. By training models on data from a broad range of N-heterocycles, it may be possible to obtain reliable predictions for key parameters such as solubility, stability, and potential bioactivity. nih.govresearchgate.net

Furthermore, generative AI models could be employed to design new derivatives of this compound with optimized properties for specific applications. For instance, an AI model could be tasked with designing derivatives that are predicted to have high thermal stability or specific binding affinities for a biological target. This in silico design process can help to prioritize synthetic efforts and guide future experimental work.

Investigation of the Compound's Behavior in Extreme Chemical Environments

The stability of the s-triazine ring system is known to be quite high, with some derivatives resisting decomposition at temperatures up to 550°C. uri.edu However, the stability of the saturated 1,3,5-triazinane ring, particularly with N-alkoxy substituents, under extreme conditions is an area that warrants investigation.

Future research should focus on systematically studying the thermal and chemical stability of this compound. This would involve subjecting the compound to a range of harsh conditions, such as high temperatures, extreme pH values, and highly oxidative or reductive environments. The stability of related triazine nucleosides has been shown to be dependent on factors like pH and solvent, suggesting that the environment will play a critical role for this compound as well. nih.gov

Understanding the degradation pathways of the molecule under these conditions is crucial for defining its potential application window. For example, high thermal stability could make it a candidate for use in high-performance polymers or lubricants. Conversely, controlled degradation under specific stimuli could be exploited for applications such as drug delivery or the design of responsive materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,3,5-Tris(benzyloxy)-1,3,5-triazinane, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves nucleophilic substitution on a triazinane core. For example, hexahydrotriazine derivatives are synthesized by reacting benzyloxy-substituted aryl groups with triazinane precursors under basic conditions. Optimization includes adjusting reaction temperature (e.g., -35°C for selective substitution ), using catalysts like FeCl₃·6H₂O to enhance cyclization efficiency (yields up to 82% reported ), and controlling stoichiometry to minimize side reactions. Solvent choice (e.g., DMSO for polar intermediates) and stepwise addition of reagents can further improve yields .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C-NMR : To confirm substitution patterns. For benzyloxy derivatives, aromatic protons appear as doublets (δ 6.81–8.04 ppm), while aliphatic CH₂-N groups resonate at δ ~4.71 ppm .

- IR Spectroscopy : Bands at ~1599 cm⁻¹ (C=C aromatic) and 1319–1529 cm⁻¹ (C-O stretching of benzyloxy groups) are diagnostic .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 450 for nitrophenyl derivatives) and fragmentation patterns validate structural integrity .

Q. What are the common challenges in purifying triazinane derivatives, and what strategies are effective?

- Methodological Answer : Challenges include low solubility in common solvents and co-elution of byproducts. Recrystallization using DMSO/ethanol mixtures or gradient column chromatography (silica gel, hexane/ethyl acetate) is effective. For hygroscopic derivatives, anhydrous conditions and vacuum drying are critical .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for triazinane derivatives with different substituents?

- Methodological Answer : Contradictions often arise from conformational flexibility or solvent effects. Cross-validation with X-ray crystallography (e.g., CCDC 1991207 ) or computational NMR prediction (DFT-based calculations) can clarify assignments. For example, crystallographic data resolves ambiguities in CH₂-N coupling patterns observed in NMR .

Q. What computational methods are employed to study the electronic and structural properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) is used to optimize geometry and calculate frontier molecular orbitals. Studies on analogous triazinanes reveal that benzyloxy groups increase electron density on the triazinane ring, affecting reactivity in electrophilic substitutions . These models align with experimental UV-Vis and XPS data .

Q. How do steric and electronic effects of benzyloxy substituents influence reactivity in further functionalization?

- Methodological Answer : Steric hindrance from benzyl groups slows nucleophilic attacks at the triazinane core, necessitating elevated temperatures (~80°C) for reactions like thiourea condensations . Electron-donating benzyloxy groups enhance stability but reduce electrophilicity, requiring Lewis acid catalysts (e.g., AlCl₃) for Friedel-Crafts alkylation .

Q. How can X-ray crystallography determine molecular conformation, and what parameters ensure successful structure determination?

- Methodological Answer : Single-crystal X-ray diffraction (using SHELXT ) resolves bond angles and torsional strain. Critical parameters include crystal quality (size >0.1 mm³), data completeness (>95%), and resolution (<0.8 Å). For triazinanes, hydrogen bonding networks (N-H···O) often stabilize the crystal lattice, aiding in structure refinement .

Q. In silico molecular docking studies: How reliable are QSAR predictions for triazinane derivatives compared to in vitro assays?

- Methodological Answer : OECD QSAR models (e.g., Ames mutagenicity predictions ) show moderate reliability (R² ~0.7–0.8) but require validation with experimental assays. Discrepancies arise from neglecting solvent effects or metabolic activation. Hybrid approaches combining docking (e.g., AutoDock Vina) and MD simulations improve accuracy .

Safety and Compliance

Q. What safety protocols are recommended for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.